molecular formula C19H17FN4O5S B2906824 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 533869-57-7

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2906824
CAS No.: 533869-57-7
M. Wt: 432.43
InChI Key: YWNFAMSUZKNDHO-UHFFFAOYSA-N
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Description

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a fluorophenyl group, an oxadiazole ring, and a morpholinosulfonyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,3,4-oxadiazole ring. The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, while the morpholinosulfonyl group is typically added via sulfonylation reactions using reagents like sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also chosen to enhance the efficiency of the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group may interact with enzymes or receptors, modulating their activity. The morpholinosulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
  • N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
  • N-(5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Uniqueness

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O5S/c20-15-5-1-14(2-6-15)18-22-23-19(29-18)21-17(25)13-3-7-16(8-4-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNFAMSUZKNDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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